molecular formula C13H17N3O3 B11742426 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol

4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol

Cat. No.: B11742426
M. Wt: 263.29 g/mol
InChI Key: YGWIOOMLIRDXGI-UHFFFAOYSA-N
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Description

4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol is a complex organic compound that features a pyrazole ring, a hydroxyethyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the hydroxyethyl group and the methoxyphenol moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the methoxyphenol moiety.

Scientific Research Applications

4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

4-[[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]methyl]-2-methoxyphenol

InChI

InChI=1S/C13H17N3O3/c1-19-12-8-10(2-3-11(12)18)9-14-13-4-5-16(15-13)6-7-17/h2-5,8,17-18H,6-7,9H2,1H3,(H,14,15)

InChI Key

YGWIOOMLIRDXGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=NN(C=C2)CCO)O

Origin of Product

United States

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